(Cyclobutylmethyl)zinc bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

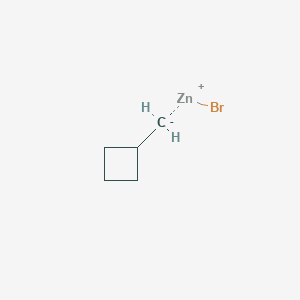

(Cyclobutylmethyl)zinc bromide is an organozinc compound that has garnered significant attention in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of a cyclobutylmethyl group bonded to a zinc atom, which is further coordinated with a bromide ion. The molecular formula for this compound is C5H9BrZn .

Wirkmechanismus

Target of Action

(Cyclobutylmethyl)zinc bromide is an organozinc compound . Organometallic compounds like these are often used in chemical synthesis due to their reactivity.

Mode of Action

Organozinc compounds are generally known for their role in facilitating various chemical reactions, particularly in the field of organic synthesis .

Biochemical Pathways

Zinc plays a crucial role in numerous biological functions, and its imbalance has been linked to a variety of pathologies .

Pharmacokinetics

The pharmacokinetics of a drug molecule generally involves the absorption, intracellular trafficking, utilization, storage, and expulsion of the molecule .

Action Environment

It’s worth noting that the performance of zinc–bromine rechargeable batteries (zbrbs), which utilize similar compounds, can be influenced by various factors such as material cost, discharge capability, electrolyte properties, and lifetime .

Biochemische Analyse

Biochemical Properties

The biochemical properties of (Cyclobutylmethyl)zinc bromide are not well-studied. Zinc bromide, a related compound, is known to participate in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

Zinc bromide, a related compound, has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Zinc bromide, a related compound, has been shown to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Zinc bromide, a related compound, has been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Zinc, a component of the compound, is known to be involved in numerous metabolic pathways, interacting with various enzymes and cofactors .

Transport and Distribution

Zinc, a component of the compound, is known to be transported and distributed within cells and tissues by specific transporters .

Subcellular Localization

The localization of related compounds can be influenced by various factors, including targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (Cyclobutylmethyl)zinc bromide can be synthesized through the reaction of cyclobutylmethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows: [ \text{Cyclobutylmethyl bromide} + \text{Zinc} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions: (Cyclobutylmethyl)zinc bromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding cyclobutylmethyl alcohols or ketones.

Reduction: It can participate in reduction reactions, often acting as a reducing agent.

Substitution: this compound can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under mild to moderate conditions.

Major Products Formed:

Oxidation: Cyclobutylmethyl alcohols and ketones.

Reduction: Cyclobutylmethyl derivatives with reduced functional groups.

Substitution: Various substituted cyclobutylmethyl compounds.

Wissenschaftliche Forschungsanwendungen

(Cyclobutylmethyl)zinc bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound is explored for its potential in modifying biological molecules and studying enzyme mechanisms.

Medicine: Research is ongoing to investigate its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials

Vergleich Mit ähnlichen Verbindungen

- (Cyclopropylmethyl)zinc bromide

- (Cyclopentylmethyl)zinc bromide

- (Cyclohexylmethyl)zinc bromide

Comparison: (Cyclobutylmethyl)zinc bromide is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it particularly useful in reactions where specific spatial arrangements are crucial .

Biologische Aktivität

(Cyclobutylmethyl)zinc bromide, with the chemical formula C5H9BrZn, is an organozinc compound that has recently attracted attention for its potential applications in various fields, including organic synthesis and medicinal chemistry. However, the biological activity of this specific compound remains underexplored compared to its zinc bromide counterpart. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its biochemical properties, cellular effects, and potential applications.

Overview of this compound

This compound is characterized by a cyclobutylmethyl group attached to a zinc atom coordinated with a bromide ion. Its unique structure offers distinct steric and electronic properties that may influence its biological interactions. Despite limited specific studies on this compound, related organozinc compounds have been shown to play significant roles in various biochemical processes.

Target of Action

The primary target for this compound is likely to be similar to other organozinc compounds, which often interact with enzymes and proteins, influencing their functions. Zinc ions are known to participate in numerous biological processes, including enzyme catalysis and cellular signaling pathways.

Mode of Action

Organozinc compounds typically act as nucleophiles in chemical reactions. They can facilitate carbon-carbon bond formation and participate in substitution reactions. The mechanism may involve the formation of reactive intermediates that can interact with biological macromolecules.

The biochemical properties of this compound are not extensively documented; however, insights can be drawn from studies on zinc bromide:

- Enzyme Interactions : Zinc ions are essential for the activity of many enzymes, acting as cofactors that stabilize enzyme structures and participate in catalytic processes.

- Cell Signaling : Zinc has been implicated in various cell signaling pathways, influencing gene expression and cellular metabolism .

Cellular Effects

Zinc compounds have been shown to affect cell function significantly. For instance, they can modulate cell signaling pathways that regulate apoptosis and proliferation. The potential effects of this compound on cellular mechanisms warrant further investigation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound involves examining its absorption, distribution, metabolism, and excretion:

- Absorption : Organometallic compounds like this compound may exhibit variable absorption rates depending on their solubility and formulation.

- Distribution : Zinc ions are distributed throughout the body via specific transport proteins. The distribution profile of this compound may influence its biological activity.

- Metabolism : The metabolic pathways involving zinc compounds typically include interactions with various enzymes and cofactors.

- Excretion : Zinc is primarily excreted through urine; thus, the elimination half-life of this compound must be studied to understand its pharmacological profile.

Case Studies and Research Findings

Several studies have explored the biological implications of zinc-containing compounds:

- Zinc Bromide as a Catalyst : Research indicates that zinc bromide can act as an efficient catalyst in organic reactions, enhancing the stereoselective construction of complex molecules .

- Zinc's Role in Cellular Function : Studies have shown that zinc influences cellular signaling pathways crucial for maintaining homeostasis and regulating gene expression .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar organozinc compounds can be insightful:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| (Cyclopropylmethyl)zinc bromide | Smaller ring structure | Limited studies on biological effects |

| (Cyclopentylmethyl)zinc bromide | Larger ring structure | Potentially different enzyme interactions |

| (Cyclohexylmethyl)zinc bromide | Even larger ring structure | May exhibit unique pharmacokinetic properties |

Eigenschaften

IUPAC Name |

bromozinc(1+);methanidylcyclobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9.BrH.Zn/c1-5-3-2-4-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUYUQIDOVOUFO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1CCC1.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.